Atorvastatin Lactam Phenanthrene Calcium Salt
Overview
Description
Atorvastatin Lactam Phenanthrene Calcium Salt is a chemical compound that belongs to the family of atorvastatin calcium salts. It is a derivative of atorvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is often used as an impurity reference material in pharmaceutical research and development .
Mechanism of Action
Target of Action
Atorvastatin Lactam Phenanthrene Calcium Salt, also known as Atorvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
Atorvastatin competitively inhibits HMG-CoA Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting this enzyme, Atorvastatin reduces the production of these lipids, thereby lowering their levels in the body .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by Atorvastatin disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other lipids . This leads to a decrease in the levels of LDL, sometimes referred to as “bad cholesterol”, and VLDL . The reduction in these lipid levels ultimately reduces the risk of cardiovascular disease .
Pharmacokinetics
Atorvastatin is administered orally and is rapidly and well-absorbed. It has a weak and variable oral bioavailability . The apparent clearance (CL/F) of Atorvastatin can be estimated through population pharmacokinetic modeling . Genetic polymorphisms, such as the SLCO1B1c.521T>C single-nucleotide polymorphism (SNP), can influence the pharmacokinetics of Atorvastatin .
Result of Action
The primary result of Atorvastatin’s action is a significant reduction in LDL and total cholesterol levels . Clinical studies have shown that Atorvastatin reduces LDL-C and total cholesterol by 36-53% . This reduction in lipid levels leads to a decreased risk of cardiovascular events, such as myocardial infarction and stroke .
Action Environment
The action of Atorvastatin can be influenced by various environmental factors. For instance, genetic factors such as the presence of certain SNPs can affect the drug’s pharmacokinetics and, consequently, its efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Lactam Phenanthrene Calcium Salt involves several steps, starting from the construction of the pyrrole ring. The most prominent synthesis route involves the condensation of an elaborated 1,4-diketone with a fully protected side chain amine . Key improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using an ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .
Industrial Production Methods: Industrial production of this compound is typically carried out on a multi-kilogram scale. The process involves high-yielding synthesis methods that afford product purities greater than 99.5%. The production process is designed to be efficient and operationally simple, facilitating the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Atorvastatin Lactam Phenanthrene Calcium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Atorvastatin Lactam Phenanthrene Calcium Salt has a wide range of scientific research applications. It is used in pharmaceutical research as an impurity reference material to study the stability and purity of atorvastatin formulations . Additionally, it is used in the development of analytical methods for the determination of atorvastatin and its impurities in tablets .
Comparison with Similar Compounds
Atorvastatin Lactam Phenanthrene Calcium Salt is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other atorvastatin derivatives such as Atorvastatin Sodium Salt, Atorvastatin Methyl Ester, and Atorvastatin-d5 Calcium Salt . These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
calcium;(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H33FN2O6.Ca/c2*1-19(2)33(31(41)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)42)15-14-22(37)17-23(38)18-28(39)40;/h2*3-13,16,19,22-23,37-38H,14-15,17-18H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*22-,23-,33?;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFGWWRGRQICGY-SSRQMRPGSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC(CC(CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C(=O)NC5=CC=CC=C5.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H64CaF2N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747057 | |
Record name | Calcium bis{(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl]-3,5-dihydroxyheptanoate} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1183.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148127-12-2 | |
Record name | Calcium bis{(3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl]-3,5-dihydroxyheptanoate} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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